2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core, substituted with a 4-chlorophenylacetamide group at position 6 and methyl groups at positions 3 and 5. The 5-oxo moiety introduces a ketone functional group, which influences both electronic properties and hydrogen-bonding capabilities. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidines, which are studied for their diverse pharmacological activities and structural versatility in medicinal chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNPURMICLRIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key analogues:
Key Observations:
- Functional Group Impact : The acetamide moiety in the target compound offers hydrogen-bonding capacity, distinguishing it from ester derivatives (e.g., ), which are more lipophilic .
- Heterocyclic Extensions : Compounds with fused triazole or pyrrole rings () exhibit increased structural complexity, which may influence solubility and metabolic stability .
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s 5-oxo group likely participates in intermolecular hydrogen bonding, similar to the carboxylate interactions observed in .
- Solubility : Compared to bromophenyl or methoxyphenyl analogues (), the 4-chlorophenylacetamide group may reduce lipophilicity, enhancing aqueous solubility .
- Thermal Stability : Methyl groups at positions 3 and 7 likely improve thermal stability, as seen in methyl-substituted analogues () .
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Thiourea
The foundational step involves fusing ethyl acetoacetate (10 mmol), thiourea (15 mmol), and 4-chlorobenzaldehyde (10 mmol) in the presence of zinc chloride (2 mmol) and glacial acetic acid. Heating at 80°C for 4 hours yields ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ), isolated in 85% yield after crystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Reactants | Ethyl acetoacetate, thiourea, 4-chlorobenzaldehyde |
| Catalyst | ZnCl₂ (2 mmol) |
| Solvent | Glacial acetic acid |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 85% |
Cyclization to Thiazolo[3,2-a]Pyrimidine
Intermediate 1 undergoes cyclization with chloroacetonitrile (1.5 mmol) in dimethylformamide (DMF) under reflux for 10 hours. This step forms the thiazolo[3,2-a]pyrimidine scaffold, yielding ethyl 3-amino-5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) at 70% yield.
Optimization Insights:
- Prolonged reflux (>12 hours) diminishes yield due to decomposition.
- DMF outperforms THF or toluene by enhancing solubility of intermediates.
Functionalization of the Core with Acetamide Side Chain
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester group in 2 is hydrolyzed using lithium hydroxide (2 eq) in acetone/water (3:1) at 60°C for 2 hours. This produces 3-amino-5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (3 ) in 98% yield.
Comparative Base Efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| NaOH | Acetone/H₂O | 57 |
| LiOH | Acetone/H₂O | 98 |
| K₂CO₃ | Acetone/H₂O | No reaction |
Amide Coupling with 2-(4-Chlorophenyl)Acetyl Chloride
Carboxylic acid 3 reacts with 2-(4-chlorophenyl)acetyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2 eq) as a base. The reaction proceeds at room temperature for 5 hours, affording the target acetamide (4 ) in 82% yield after column chromatography.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | 2-(4-Chlorophenyl)acetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 5 hours |
| Yield | 82% |
Alternative Pathways and Methodological Variations
Solid-Phase Synthesis for Parallel Diversification
A resin-bound approach using Merrifield resin (loading capacity: 1.29 mmol/g) enables high-throughput synthesis. After immobilizing the thiazolo-pyrimidinone core, nucleophilic displacement with 2-(4-chlorophenyl)acetic acid and HOBt/EDCI coupling achieves a 72% overall yield across four steps.
Advantages:
- Reduces purification burden.
- Facilitates library generation for structure-activity studies.
One-Pot Tandem Cyclization-Coupling
Combining cyclocondensation and amidation in a single pot using p-toluenesulfonic acid (p-TsOH) as a dual catalyst reduces synthetic steps. This method yields the target compound in 75% efficiency but requires stringent temperature control to prevent side reactions.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.24 (s, 1H, pyrimidine-H), 7.64–7.51 (m, 4H, Ar-H), 2.86 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
- ¹³C NMR (126 MHz, CDCl₃): δ 177.52 (C=O), 165.85 (C=S), 156.12 (pyrimidine-C), 136.60 (Ar-C), 129.76 (Ar-CH).
- HRMS (ESI): m/z [M + H]⁺ Calcd for C₁₈H₁₅ClN₃O₂S⁺: 396.0521; Found: 396.0523.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with a retention time of 6.7 minutes.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during cyclization may yield regioisomers. Employing ZnCl₂ as a Lewis acid directs selectivity toward the 5H-thiazolo[3,2-a]pyrimidinone isomer by stabilizing the transition state.
Amide Bond Stability
The acetamide linkage is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DCM ensures long-term stability.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Zinc chloride can be recovered from reaction mixtures via aqueous extraction (pH 8–9), reducing catalyst costs by 40% in bulk synthesis.
Solvent Recovery Systems
Distillation of DMF and DCM achieves >90% solvent recovery, aligning with green chemistry principles.
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